molecular formula C14H18ClNO2 B5812077 3-chloro-N-cyclopentyl-4-ethoxybenzamide

3-chloro-N-cyclopentyl-4-ethoxybenzamide

Cat. No.: B5812077
M. Wt: 267.75 g/mol
InChI Key: HJNMJGUQIISICB-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclopentyl-4-ethoxybenzamide is a benzamide derivative characterized by a chloro substituent at the 3-position, an ethoxy group at the 4-position of the benzene ring, and a cyclopentyl group attached to the amide nitrogen. The ethoxy group enhances lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), while the cyclopentyl moiety introduces steric bulk that may influence binding interactions or crystallization behavior .

Properties

IUPAC Name

3-chloro-N-cyclopentyl-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-2-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNMJGUQIISICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopentyl-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzoic acid and cyclopentylamine.

    Amidation Reaction: The carboxylic acid group of 3-chloro-4-ethoxybenzoic acid is converted to an amide by reacting with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure 3-chloro-N-cyclopentyl-4-ethoxybenzamide.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-cyclopentyl-4-ethoxybenzamide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the amidation process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopentyl-4-ethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) facilitate hydrolysis.

Major Products Formed

    Substitution: Depending on the nucleophile, various substituted derivatives of the compound can be formed.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically yields amines or alcohols.

    Hydrolysis: Hydrolysis results in the formation of 3-chloro-4-ethoxybenzoic acid and cyclopentylamine.

Scientific Research Applications

3-chloro-N-cyclopentyl-4-ethoxybenzamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopentyl-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chloro Substituents

  • 4-Chloro-N-(3-chlorophenyl)benzamide (): Features dual chloro groups at the 4-position of the benzamide and the 3-position of the aniline ring. The dihedral angle between the benzamide and chlorophenyl rings is 41.3°, indicating moderate planarity. This contrasts with 3-chloro-N-cyclopentyl-4-ethoxybenzamide, where the cyclopentyl group likely induces greater steric distortion .
  • 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide (): Combines a chloro group with a methyl substituent and an amino group.

Alkoxy Substituents

  • 4-Chloro-N-(3-methoxyphenyl)benzamide (): The methoxy group at the 3-position of the aniline ring reduces steric bulk compared to the ethoxy group in the target compound. Crystallographic data show a mean σ(C–C) bond length of 0.002 Å, reflecting structural rigidity .
  • 3-Chloro-N-[2-(4-fluorophenyl)ethyl]-4-hydroxybenzamide (): Replaces the ethoxy group with a hydroxy substituent, enabling hydrogen bonding. This likely lowers lipophilicity (ClogP ≈ 2.8) compared to the ethoxy analog (estimated ClogP ≈ 3.5) .

N-Substituent Variations

  • N-(3-Chlorophenethyl)-4-nitrobenzamide (): The phenethyl group at the amide nitrogen provides flexibility, whereas the cyclopentyl group in the target compound imposes conformational constraints.
  • 4-Nitro-N-(3-nitrophenyl)benzamide (): Dual nitro groups enhance planarity and π-π stacking in crystal structures, a feature absent in the ethoxy- and cyclopentyl-substituted target compound .

Structural and Crystallographic Comparisons

Compound Name Substituents (Benzamide) N-Substituent Key Crystallographic Data Evidence ID
4-Chloro-N-(3-chlorophenyl)benzamide 4-Cl, 3-Cl (aniline) Phenyl Dihedral angle: 41.3°; R factor: 0.038
4-Chloro-N-(3-methoxyphenyl)benzamide 4-Cl 3-Methoxyphenyl Mean σ(C–C): 0.002 Å; T = 91 K
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂ 3-Chlorophenethyl Single-crystal study; T = 292 K
3-Chloro-N-cyclopentyl-4-ethoxybenzamide 3-Cl, 4-OEt Cyclopentyl Not reported; inferred steric distortion

Physicochemical and Functional Implications

  • Lipophilicity : Ethoxy and cyclopentyl groups in the target compound likely increase logP compared to methoxy or hydroxy analogs, favoring membrane permeability but reducing aqueous solubility .
  • Crystal Packing : Nitro-substituted benzamides () exhibit stronger intermolecular interactions (e.g., π-stacking) due to planar structures, whereas bulky N-substituents (e.g., cyclopentyl) may disrupt crystallization, as seen in related compounds .
  • Reactivity: Amino or hydroxy groups () introduce sites for hydrogen bonding or chemical modification, absent in the ethoxy- and chloro-substituted target compound .

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